molecular formula C8H10N4O2 B3146478 2-(2-Hydroxybenzoyl)hydrazinecarboximidamide CAS No. 6005-61-4

2-(2-Hydroxybenzoyl)hydrazinecarboximidamide

Cat. No. B3146478
CAS RN: 6005-61-4
M. Wt: 194.19 g/mol
InChI Key: OGUAKVCZJQAXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Hydroxybenzoyl)hydrazinecarboximidamide” is a chemical compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string C1=CC=C (C (=C1)C (=O)NN=C (N)N)O . This indicates that the compound contains a benzene ring with a hydroxyl group and a hydrazinecarboximidamide group attached .

Scientific Research Applications

1. Cancer Research and Treatment

2-(2-Hydroxybenzoyl)hydrazinecarboximidamide derivatives have shown promise in cancer research. For instance, a study by Liu et al. (2019) synthesized new pyrazole with benzo[d]thiazoles containing hydrazinecarboximidamide substituent. These compounds demonstrated significant cytotoxicity and apoptotic activity against various cancer cell lines, including breast cancer and hepatocarcinoma cells. This suggests potential applications in developing anticancer compounds (Liu et al., 2019).

2. Antimicrobial Activity

Compounds containing this compound have shown antimicrobial properties. For example, Salahuddin et al. (2017) synthesized compounds that displayed antimicrobial activity against various pathogens including Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

3. Chemical Synthesis and Molecular Detection

This compound plays a role in chemical synthesis and molecular detection. Goswami et al. (2013) used a probe based on 2-(2'-hydroxyphenyl) benzothiazole for ratiometric detection of hydrazine, showcasing the utility of this compound derivatives in chemical analysis (Goswami et al., 2013).

4. Synthesis of Complex Compounds

Research by Yassin et al. (2020) demonstrated the use of 1,2-Hydrazinedicarboximidamide, a related compound, in synthesizing metal complexes with potential applications in various chemical processes (Yassin et al., 2020).

5. Exploration of Physicochemical Properties

A study by Elchishcheva et al. (2021) investigated the physicochemical properties of N-(2-Hydroxybenzoyl)-N'-(p-Tosil) Hydrazine, revealing its potential use in flotation and extraction processes (Elchishcheva et al., 2021).

Mechanism of Action

Target of Action

The primary target of 2-(2-Hydroxybenzoyl)hydrazinecarboximidamide is the GABA-T (Gamma-Aminobutyric acid Transaminase) enzyme . This enzyme is responsible for the breakdown of GABA, a neurotransmitter that inhibits the activity of nerve cells in the brain. By targeting GABA-T, the compound can potentially increase the concentration of GABA in the brain, leading to a decrease in neuronal excitability .

Mode of Action

This compound interacts with its target, GABA-T, by inhibiting its function . This inhibition prevents the breakdown of GABA, leading to an increase in GABA concentration in the brain. As a result, the activity of nerve cells in the brain is reduced .

Biochemical Pathways

The compound affects the GABAergic pathway, which is involved in the regulation of neuronal excitability. By inhibiting GABA-T, the compound increases the concentration of GABA in the brain. This leads to a decrease in neuronal excitability, which can help control seizures .

Result of Action

The inhibition of GABA-T by this compound leads to an increase in GABA concentration in the brain. This results in a decrease in neuronal excitability, which can help control seizures . Therefore, the compound may have potential as an anticonvulsant agent .

Future Directions

The use of “2-(2-Hydroxybenzoyl)hydrazinecarboximidamide” and similar compounds in the development of oral peptide therapies represents an exciting area of research . These compounds could potentially improve the bioavailability of peptide therapies and enhance patient compliance .

properties

IUPAC Name

N-(diaminomethylideneamino)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-8(10)12-11-7(14)5-3-1-2-4-6(5)13/h1-4,13H,(H,11,14)(H4,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUAKVCZJQAXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=C(N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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